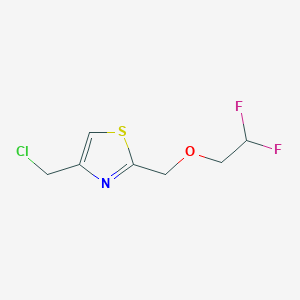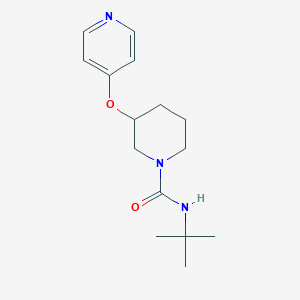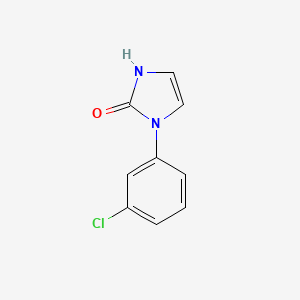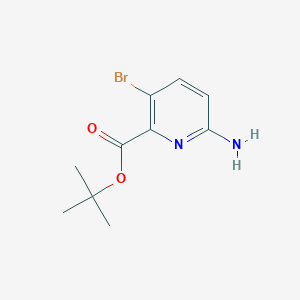
1-(benzenesulfonyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(benzenesulfonyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole” is a complex organic molecule that contains several functional groups, including a benzenesulfonyl group, a furan ring, a phenyl group, and a pyrazole ring. These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring would be a phenyl group (a benzene ring), a benzenesulfonyl group, and a furan ring, which is a five-membered ring with an oxygen atom .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the benzenesulfonyl group might undergo nucleophilic substitution reactions, while the furan ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .Aplicaciones Científicas De Investigación
Chemical Inhibitors of Cytochrome P450 Isoforms
Research on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes emphasizes the importance of selective chemical inhibitors in deciphering the involvement of specific CYP isoforms in drug metabolism. This is crucial for predicting drug-drug interactions (DDIs) when multiple drugs are coadministered to patients. Potent and selective chemical inhibitors, such as those related to pyrazole structures, play a critical role in these assessments (Khojasteh et al., 2011).
Anticancer Agents Development through Knoevenagel Condensation
The Knoevenagel condensation reaction, involving carbonyl functionalities and active methylenes, generates biologically active molecules, including those with pyrazole structures. These molecules exhibit remarkable anticancer activity, highlighting the reaction's utility in drug discovery and development (Tokala, Bora, & Shankaraiah, 2022).
Synthesis of Polyfunctional Heteroaromatics
The synthesis of novel functionalized heteroaromatic compounds, including pyrazoles, is an area of ongoing research. Discoveries in this field can lead to the revision of structures originally assigned to several molecules and the identification of new rearrangements, potentially applicable to "1-(benzenesulfonyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole" (Moustafa et al., 2017).
Radical Scavengers and Antioxidant Effects
Chromones and their derivatives, similar in function to compounds with benzene and furan rings, are known for their antioxidant properties. These properties are linked to various biological activities, including anti-inflammatory and anticancer effects. The presence of specific functional groups in compounds like "1-(benzenesulfonyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole" could imply similar radical scavenging and cell-protective properties (Yadav, Parshad, Manchanda, & Sharma, 2014).
Mecanismo De Acción
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific biological target. If it’s a reactant in a chemical reaction, its mechanism would depend on the other reactants and the reaction conditions .
Direcciones Futuras
The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on testing its efficacy and safety in biological models. If it’s a chemical reagent, future research might explore its reactivity in various types of chemical reactions .
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-5-(furan-2-yl)-3-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-25(23,16-10-5-2-6-11-16)21-18(15-8-3-1-4-9-15)14-17(20-21)19-12-7-13-24-19/h1-13,18H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBAZKBUMDGYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid](/img/structure/B2723390.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone](/img/structure/B2723391.png)
![4,5-dimethoxy-2-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2723392.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2723395.png)
![1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B2723398.png)





![6-[2-(2,4-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2723410.png)

![1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N-(cyclopropylmethyl)piperidine-3-carboxamide](/img/structure/B2723412.png)